2-Methoxyisonicotinoyl Chloride: A Critical Intermediate in Kinase and GPCR Ligand Design
2-Methoxyisonicotinoyl Chloride: A Critical Intermediate in Kinase and GPCR Ligand Design
Topic: 2-Methoxyisonicotinoyl Chloride: Chemical Structure, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
2-Methoxyisonicotinoyl chloride (CAS 193538-79-3) is a specialized heterocyclic building block extensively utilized in modern drug discovery. As the activated acid chloride derivative of 2-methoxyisonicotinic acid, it serves as a pivotal electrophile for introducing the 2-methoxyisonicotinamide moiety—a privileged scaffold found in inhibitors of kinases (e.g., SGK1, p38 MAPK) and modulators of G-protein coupled receptors (GPCRs).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, handling requirements, and applications in structure-activity relationship (SAR) optimization.
Chemical Identity & Structural Analysis[1]
The 2-methoxy substituent on the pyridine ring is strategically important. Unlike the unsubstituted isonicotinoyl group, the methoxy group acts as a hydrogen bond acceptor and modulates the electronic density of the pyridine ring, often improving metabolic stability against oxidative metabolism at the 2-position.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 2-Methoxyisonicotinoyl chloride |
| CAS Number | 193538-79-3 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| SMILES | COC1=NC=CC(=C1)C(=O)Cl |
| Appearance | Colorless to pale yellow liquid or low-melting solid (moisture sensitive) |
| Boiling Point | Predicted: ~230°C (often distilled under reduced pressure) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Precursor | 2-Methoxyisonicotinic acid (CAS 105596-63-2) |
Synthetic Pathways & Manufacturing
Due to its high hydrolytic instability, 2-methoxyisonicotinoyl chloride is frequently generated in situ immediately prior to coupling. However, for scale-up or specific applications, it can be isolated.
Synthesis Workflow
The synthesis typically proceeds via the chlorination of 2-methoxyisonicotinic acid. Two primary methods are employed depending on the sensitivity of downstream functional groups.
Method A: Thionyl Chloride (Standard)
-
Reagents: Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions: Reflux (60–80°C) for 1–2 hours.
-
Pros: Cost-effective, scalable.
-
Cons: Generates SO₂ and HCl gas; harsh conditions may affect sensitive substrates if not removed.
Method B: Oxalyl Chloride (Mild)
-
Reagents: Oxalyl chloride ((COCl)₂), catalytic DMF, DCM solvent.
-
Conditions: Room temperature (0–25°C).
-
Pros: Milder conditions, volatile byproducts (CO, CO₂, HCl) are easily removed.
-
Cons: Higher reagent cost.
Reaction Pathway Diagram
The following diagram illustrates the activation of the acid and subsequent coupling to an amine to form the bioactive amide scaffold.
Reactivity Profile & Handling
Hydrolytic Instability
Like most heteroaromatic acid chlorides, this compound is extremely moisture-sensitive .
-
Reaction:
-
Consequence: Exposure to atmospheric moisture rapidly degrades the reagent back to the carboxylic acid, reducing yield and introducing acidic impurities that can ruin acid-sensitive couplings.
Storage & Handling Protocol
-
Atmosphere: Must be handled under dry Nitrogen (
) or Argon ( ). -
Solvents: Use only anhydrous solvents (DCM, THF, Toluene) with
ppm water content. -
Storage: Store at 2–8°C in tightly sealed containers. If synthesized in situ, use immediately.
-
Quenching: Quench excess reagent with methanol or saturated sodium bicarbonate solution; do not add water directly to the concentrated acid chloride.
Applications in Medicinal Chemistry
The 2-methoxyisonicotinoyl fragment is a "privileged structure" in drug design, particularly for optimizing kinase inhibitors.
Key Therapeutic Areas[6][7][8]
-
WDR5 Inhibitors (Oncology):
-
Targeting the WIN-site of WDR5 (WD Repeat Domain 5) is a strategy for treating MLL-rearranged leukemias.
-
Role: The 2-methoxyisonicotinamide moiety acts as a critical anchor, forming hydrogen bonds with the protein backbone while the methoxy group fills a hydrophobic pocket, enhancing potency compared to the unsubstituted pyridine [1].
-
-
SGK1 Inhibitors (Fibrosis/Metabolic Disease):
-
Serum/glucocorticoid-regulated kinase 1 (SGK1) inhibitors often utilize this scaffold.
-
Role: The pyridine nitrogen accepts a hydrogen bond from the hinge region or specific residues, while the amide linker orients the rest of the molecule [2].
-
-
Opioid Receptor Ligands (Pain Management):
-
Used in the synthesis of 6β-amido-morphinan derivatives.
-
Role: The 2-methoxyisonicotinoyl group attached to the morphinan core modulates binding affinity and selectivity profiles for
and opioid receptors [3].
-
Structure-Activity Relationship (SAR) Logic
-
Metabolic Stability: The 2-methoxy group blocks the 2-position of the pyridine ring, preventing oxidation by aldehyde oxidase (AO) or cytochrome P450s, a common liability for unsubstituted pyridines.
-
Lipophilicity: Increases LogP slightly compared to the hydroxy/oxo tautomers, improving membrane permeability.
-
Conformation: The methoxy group can induce a preferred conformation via intramolecular repulsion or attraction, locking the amide bond in a bioactive orientation.
Experimental Protocols
Protocol A: In Situ Preparation of 2-Methoxyisonicotinoyl Chloride
Use this protocol to generate the reagent fresh for immediate coupling.
Reagents:
-
2-Methoxyisonicotinic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Anhydrous, 0.2 M concentration)
Procedure:
-
Suspend 2-methoxyisonicotinic acid in anhydrous DCM under an Argon atmosphere.
-
Add catalytic DMF.
-
Add oxalyl chloride dropwise at 0°C. Gas evolution (CO, CO₂) will occur.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.
-
Validation: Take a small aliquot, quench with MeOH, and analyze by LC-MS. You should see the methyl ester mass (Acid MW + 14).
-
Concentrate the solution in vacuo to remove excess oxalyl chloride if necessary, or use the solution directly for the next step.
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
Coupling the acid chloride to a secondary amine.
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
2-Methoxyisonicotinoyl chloride (1.2 equiv, prepared above)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
DCM (Anhydrous)
Procedure:
-
Dissolve the amine substrate and TEA/DIPEA in anhydrous DCM at 0°C.
-
Add the solution of 2-methoxyisonicotinoyl chloride dropwise.
-
Stir at RT for 2–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with DCM.[2] Wash organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Safety & Regulatory Information
-
GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).
-
Signal Word: DANGER.
-
Hazard Statements: Causes severe skin burns and eye damage. Reacts violently with water (EUH014).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
Discovery of Potent WDR5 WIN-site Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Amino-substituted pyrrolotriazine derivatives as inhibitors of SGK1. Google Patents (WO2024173323A1).[3] Available at:
-
Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
2-Methoxyisonicotinoyl chloride Product Data. PubChem / Echemi.[4] (CAS Verification).[5][4][6] Available at: [Link]
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 764708-20-5 | 1-(2-Methoxypyridin-4-yl)ethanone - AiFChem [aifchem.com]
- 6. atlantic-chemicals.com [atlantic-chemicals.com]
